3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride
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Description
3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2O3 and its molecular weight is 298.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Application
- Synthesis of Gefitinib : This compound was used in the synthesis of Gefitinib, an anticancer drug, through a multi-step process involving transfer hydrogenation and Dimroth rearrangement (Bo Jin et al., 2005).
- Nenitzescu Synthesis of Carbamate Indole Derivatives : It was involved in the synthesis of morpholino-substituted cyclohexane and cyclopentane-fused indole derivatives (A. M. Borisov et al., 2007).
- Synthesis of Aprepitant Intermediate : This compound played a role in synthesizing a key intermediate of Aprepitant, a medication used for chemotherapy-induced nausea and vomiting (Zhang Fuli, 2012).
- Silver(I) Complexes and Cytotoxicity Studies : It was used in the synthesis of silver(I) complexes with cytotoxic activity against human tumor cells (D. E. Silva et al., 2020).
Cancer Research
- Anti-Breast Cancer Agent : Research on a novel compound synthesized using this chemical showed potential as an anti-breast cancer agent, with promising results in molecular docking studies (Praveen Kumar et al., 2021).
- COX-2 Inhibitors : Some derivatives of this compound exhibited selective COX-2 inhibition, which is significant for reducing side effects of nonsteroidal anti-inflammatory drugs (Lei Shi et al., 2012).
Properties
IUPAC Name |
3-methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-17-14-10-12(11-15)2-3-13(14)19-9-6-16-4-7-18-8-5-16;/h2-3,10H,4-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIBNVDLGABJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.